threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol
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Overview
Description
threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol: is an organic compound with the chemical formula C9H12O4. It is a white solid that is soluble in water and ethanol . This compound is a phenol derivative and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of 4-hydroxyphenylacetone using sodium borohydride in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Mechanism of Action
The mechanism of action of threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups on the phenyl ring allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of target proteins and pathways .
Comparison with Similar Compounds
- erythro-1-(4-Hydroxyphenyl)propane-1,2,3-triol
- 1-(4-Hydroxyphenyl)ethane-1,2-diol
- 1-(4-Hydroxyphenyl)propane-1,3-diol
Uniqueness: threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(1S,2S)-1-(4-hydroxyphenyl)propane-1,2,3-triol |
InChI |
InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9-/m0/s1 |
InChI Key |
DGMSJCVOBYTYTE-IUCAKERBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@H](CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)O)O)O |
Origin of Product |
United States |
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